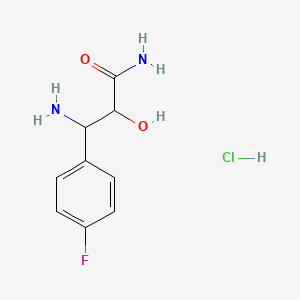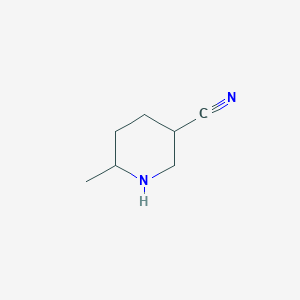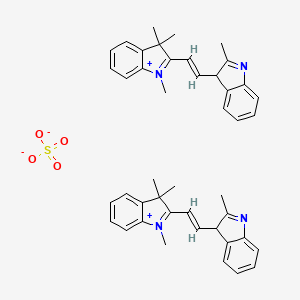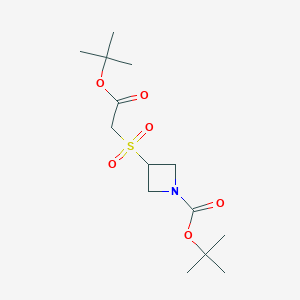
6-Bromo-3-hydroxypicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-hydroxypicolinamide is a chemical compound with the molecular formula C6H5BrN2O2. It is a derivative of picolinamide, where the bromine atom is substituted at the sixth position and a hydroxyl group is attached to the third position of the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Bromo-3-hydroxypicolinamide can be synthesized through several methods. One common approach involves the bromination of 3-hydroxypicolinamide. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production efficiency and minimize the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3-hydroxypicolinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-3-hydroxypicolinamide, while oxidation can produce 6-bromo-3-pyridinecarboxaldehyde .
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-hydroxypicolinamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and protein functions.
Wirkmechanismus
The mechanism of action of 6-Bromo-3-hydroxypicolinamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with proteins or enzymes, influencing their activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecules. These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxypicolinamide: Lacks the bromine substitution, making it less reactive in certain substitution reactions.
6-Bromo-3-methylpicolinamide: Similar structure but with a methyl group instead of a hydroxyl group, affecting its solubility and reactivity.
6-Bromo-3-chloropicolinamide: Contains a chlorine atom instead of a hydroxyl group, leading to different chemical properties and applications.
Uniqueness
6-Bromo-3-hydroxypicolinamide is unique due to the presence of both bromine and hydroxyl groups, which provide a versatile platform for various chemical modifications. This dual functionality allows for a broader range of applications in synthesis and research compared to its analogs .
Eigenschaften
CAS-Nummer |
188923-77-5 |
|---|---|
Molekularformel |
C6H5BrN2O2 |
Molekulargewicht |
217.02 g/mol |
IUPAC-Name |
6-bromo-3-hydroxypyridine-2-carboxamide |
InChI |
InChI=1S/C6H5BrN2O2/c7-4-2-1-3(10)5(9-4)6(8)11/h1-2,10H,(H2,8,11) |
InChI-Schlüssel |
OLMQCQCXXHPXCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1O)C(=O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N4-(3-Chloro-4-fluorophenyl)-7-((7-methyl-7-azaspiro[3.5]nonan-2-yl)methoxy)quinazoline-4,6-diamine](/img/structure/B13093098.png)
![(S)-3,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13093108.png)
![Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-3-carboxylate](/img/structure/B13093122.png)





![1-(3-Amino-5-nitrobenzo[B]thiophen-2-YL)ethanone](/img/structure/B13093164.png)


![2-(Methylthio)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13093180.png)


